molecular formula C10H10O B14488731 1H-Inden-1-ol, 2-methyl- CAS No. 65680-38-8

1H-Inden-1-ol, 2-methyl-

Cat. No.: B14488731
CAS No.: 65680-38-8
M. Wt: 146.19 g/mol
InChI Key: KESWHXSLZBSBCR-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 2-methyl- is an organic compound belonging to the class of indenols It is characterized by a fused ring structure consisting of a benzene ring fused to a five-membered ring containing a hydroxyl group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-ol, 2-methyl- can be synthesized through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to the corresponding alcohol and dehydrated to yield nitromethylindene. This intermediate can be further hydrogenated to produce 1H-Inden-1-ol, 2-methyl- .

Industrial Production Methods: Industrial production of 1H-Inden-1-ol, 2-methyl- typically involves the use of catalytic hydrogenation and cyclization reactions. The process may include the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation and various acids for cyclization.

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-ol, 2-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1H-Inden-1-ol, 2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 2-methyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and the aromatic ring structure allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-
  • 1H-Inden-1-ol, 2,3-dihydro-
  • 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-

Comparison: 1H-Inden-1-ol, 2-methyl- is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and biological activity. Compared to other indenols, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

2-methyl-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESWHXSLZBSBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372969
Record name 1H-Inden-1-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65680-38-8
Record name 1H-Inden-1-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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